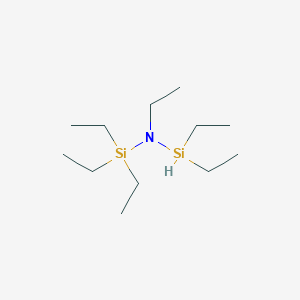
N-diethylsilyl-N-triethylsilylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silanamine,1,1,1-triethyl-N-(triethylsilyl)-: is an organosilicon compound with the molecular formula C12H31NSi2 hexaethyl disilazane . This compound is characterized by the presence of silicon-nitrogen bonds and is used in various industrial and research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Silanamine,1,1,1-triethyl-N-(triethylsilyl)- typically involves the reaction of triethylsilane with ammonia or amines under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The process involves heating the reactants to a specific temperature and maintaining the reaction for a certain period to ensure complete conversion .
Industrial Production Methods: Industrial production of Silanamine,1,1,1-triethyl-N-(triethylsilyl)- involves large-scale synthesis using similar methods as in laboratory settings but with optimized conditions for higher yield and purity. The process may include additional steps such as purification through distillation or crystallization to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Silanamine,1,1,1-triethyl-N-(triethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxanes and other silicon-containing compounds.
Reduction: It can be reduced to form simpler silanes.
Substitution: The nitrogen atom in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Siloxanes and silanols.
Reduction: Simpler silanes.
Substitution: Various organosilicon derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Silanamine,1,1,1-triethyl-N-(triethylsilyl)- is used as a precursor in the synthesis of other organosilicon compounds.
Biology and Medicine: In biological research, this compound is used in the modification of biomolecules to study their interactions and functions. It is also explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs .
Industry: Industrially, Silanamine,1,1,1-triethyl-N-(triethylsilyl)- is used in the production of silicone rubbers, adhesives, and coatings. It is also used as a filler in the manufacture of cosmetics and sunscreens .
Mecanismo De Acción
The mechanism of action of Silanamine,1,1,1-triethyl-N-(triethylsilyl)- involves its ability to form stable bonds with various substrates. The silicon-nitrogen bonds in the compound are highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .
Comparación Con Compuestos Similares
- Silanamine,1,1,1-trimethyl-N-(trimethylsilyl)-
- Silanamine, N,N’-methanetetraylbis [1,1,1-trimethyl-]
- Tris(trimethylsilyl)amine
Comparison: Silanamine,1,1,1-triethyl-N-(triethylsilyl)- is unique due to its triethyl groups, which provide different steric and electronic properties compared to similar compounds with trimethyl groups. This uniqueness makes it suitable for specific applications where bulkier substituents are required .
Propiedades
Fórmula molecular |
C12H31NSi2 |
|---|---|
Peso molecular |
245.55 g/mol |
Nombre IUPAC |
N-diethylsilyl-N-triethylsilylethanamine |
InChI |
InChI=1S/C12H31NSi2/c1-7-13(14(8-2)9-3)15(10-4,11-5)12-6/h14H,7-12H2,1-6H3 |
Clave InChI |
HKTAMFWPGWKICD-UHFFFAOYSA-N |
SMILES canónico |
CCN([SiH](CC)CC)[Si](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-6,7-bis(phenylmethoxy)-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B14013105.png)


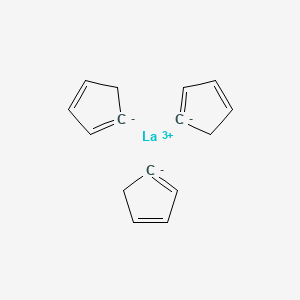
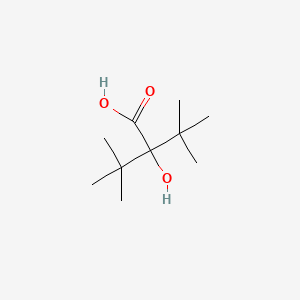
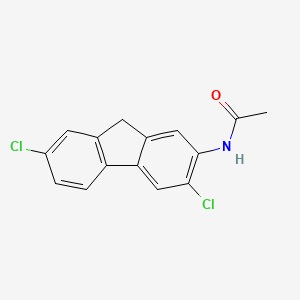
![4-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14013149.png)
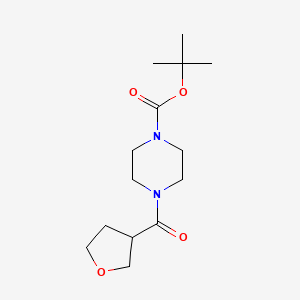
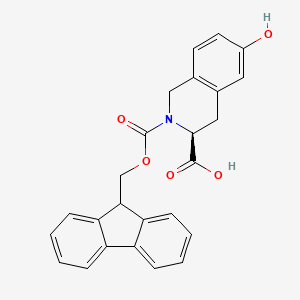
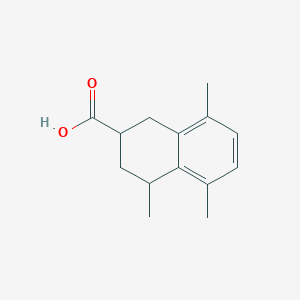
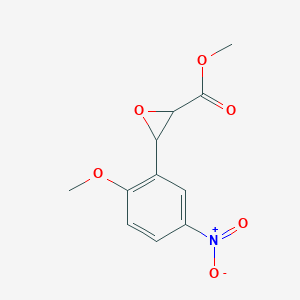
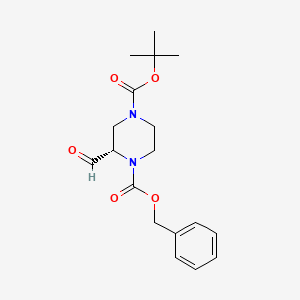
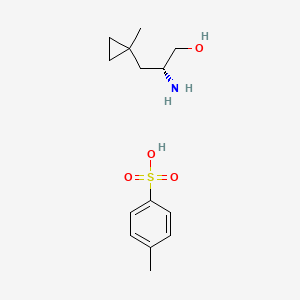
![2-[3-carbamoyl-6-hydroxy-5-(hydroxymethyl)-3a,5,6,6a-tetrahydro-2H-furo[2,3-d][1,3]oxazol-2-yl]-2-fluoroacetic acid](/img/structure/B14013185.png)
